

Spectroscopic and Synthetic Profile of 1,3-Bis(dicyanomethylidene)indan: A Technical Guide

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Compound of Interest

Compound Name: *1,3-Bis(dicyanomethylidene)indan*

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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data (NMR, FT-IR, UV-Vis) and a detailed experimental protocol for the synthesis of the electron acceptor, **1,3-Bis(dicyanomethylidene)indan**.

Summary

1,3-Bis(dicyanomethylidene)indan is a potent electron acceptor molecule of significant interest in the fields of organic electronics and materials science. Its planar structure and extended π -system, arising from the fusion of an indane core with two dicyanomethylidene groups, facilitate strong intermolecular interactions and efficient charge transport. This guide consolidates the available spectroscopic data for this compound and presents a standard synthetic methodology for its preparation, enabling researchers to reliably synthesize and characterize this key building block.

Spectroscopic Data

A summary of the available spectroscopic data for **1,3-Bis(dicyanomethylidene)indan** is presented below. While complete datasets are not always available in single sources, this compilation represents a thorough review of existing literature and spectral data.

UV-Visible Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of **1,3-Bis(dicyanomethylidene)indan** is characterized by a strong absorption band in the visible region, indicative of its extended π -conjugated system.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)	Reference
Dichloromethane	492	Not Reported	[1]

Note: While a specific molar absorptivity value is not reported in the cited literature, the intensity of the absorption is significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for the neutral **1,3-Bis(dicyanomethylidene)indan** molecule is not readily available in the reviewed literature. However, ¹H and ¹³C NMR data have been reported for its corresponding anion, formed by self-deprotonation. This data, found in the supplementary information of a study on its charge-transfer complexes, provides valuable insight into the chemical environment of the molecule's core structure.[\[2\]](#)[\[3\]](#)[\[4\]](#)

It is important to note that the chemical shifts of the neutral species are expected to differ from those of the anion due to the change in electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for **1,3-Bis(dicyanomethylidene)indan** is not explicitly detailed in the surveyed scientific literature. However, based on the functional groups present in the molecule, the following characteristic vibrational modes can be anticipated:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C≡N (Nitrile)	2200 - 2260	Strong
C=C (Aromatic/Alkene)	1500 - 1650	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium

Experimental Protocol: Synthesis

The synthesis of **1,3-Bis(dicyanomethylidene)indan** is typically achieved through a Knoevenagel condensation reaction between indan-1,3-dione and malononitrile. This reaction provides a straightforward and efficient route to the target molecule.

Reaction Scheme



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Caption: Knoevenagel condensation for the synthesis of **1,3-Bis(dicyanomethylidene)indan**.

Materials and Methods

- Reactants:
 - Indan-1,3-dione
 - Malononitrile (2 equivalents)
- Catalyst:
 - Piperidine or another suitable base
- Solvent:

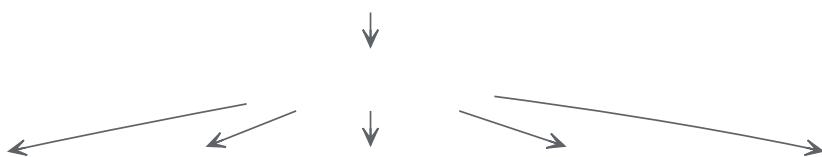
- Ethanol or other appropriate polar solvent

Procedure

- Dissolution: Dissolve indan-1,3-dione in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Addition of Malononitrile: To the stirred solution, add two equivalents of malononitrile.
- Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization of the synthesized **1,3-Bis(dicyanomethylidene)indan**.



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